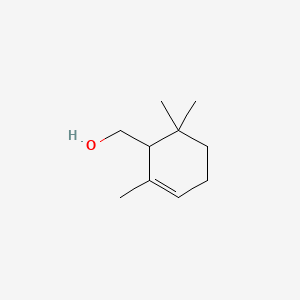

(2,6,6-trimethylcyclohex-2-en-1-yl)methanol

Description

Historical Context and Discovery

The historical development of knowledge regarding this compound traces back to early investigations into terpene chemistry during the mid-twentieth century. One of the earliest documented research efforts involving this compound appeared in a 1942 publication in the Journal of the American Chemical Society, which detailed "The Condensation of β-Cyclogeraniol with Leucoisonaphthazarin". This seminal work established fundamental understanding of the compound's chemical reactivity and laid groundwork for subsequent investigations into its synthetic applications and biological properties.

The systematic characterization of this monoterpenoid has benefited significantly from advances in analytical chemistry techniques throughout the latter half of the twentieth century. Modern databases such as the National Institute of Standards and Technology Chemistry WebBook have provided comprehensive physicochemical data, confirming the molecular formula as C10H18O with a molecular weight of 154.2493 atomic mass units. The compound's formal identification in chemical databases dates to 2005, when it was first recorded in PubChem with the registry number 111664.

Contemporary research has expanded understanding of the compound's natural occurrence and biological significance. Recent investigations have identified this compound in diverse biological systems, including the cyanobacterium Plectonema species and the tropical fruit tree Mangifera indica. These discoveries have illuminated the compound's role in natural chemical ecology and its potential applications in biotechnology and pharmaceutical development.

Nomenclature and Classification Systems

The systematic nomenclature of this compound reflects the complexity inherent in naming cyclic terpene compounds with multiple substituents. According to International Union of Pure and Applied Chemistry guidelines, the primary name this compound precisely describes the molecular structure through systematic nomenclature conventions. The cyclohexene ring system serves as the parent structure, with methyl groups positioned at carbons 2, 6, and 6, and a hydroxymethyl group attached to carbon 1.

Alternative systematic names documented in chemical databases include "2,6,6-trimethylcyclohexene-1-methanol" and "1-Cyclohexene-1-methanol, 2,6,6-trimethyl-", each providing equivalent structural information through different naming approaches. The compound is also registered under the Chemical Abstracts Service number 472-20-8, providing a unique identifier for database searches and regulatory documentation.

The European Inventory of Existing Commercial Chemical Substances recognizes the compound under the number 207-449-3, facilitating international trade and regulatory compliance. This multi-layered identification system ensures accurate communication among researchers, regulatory agencies, and commercial entities working with this compound.

| Nomenclature System | Designation | Authority |

|---|---|---|

| IUPAC Name | This compound | International Union of Pure and Applied Chemistry |

| CAS Registry Number | 472-20-8 | Chemical Abstracts Service |

| EINECS Number | 207-449-3 | European Inventory of Existing Commercial Chemical Substances |

| PubChem CID | 111664 | National Center for Biotechnology Information |

Significance in Terpene Chemistry

The structural characteristics of this compound exemplify fundamental principles of monoterpene chemistry and biosynthesis. As a member of the monoterpenoid class, this compound originates from the biosynthetic pathway involving geranyl pyrophosphate, the universal precursor to monoterpenes. The cyclization patterns observed in this molecule represent one of several possible rearrangements that can occur when the linear geranyl pyrophosphate undergoes intramolecular cyclization reactions mediated by specific enzymes.

Monoterpenes, characterized by their molecular formula C10H16, often undergo oxidative modifications to yield monoterpenoids such as this compound. The presence of the primary alcohol functional group in this compound illustrates the oxidative transformations that frequently occur in terpene metabolism, converting simple hydrocarbon skeletons into more complex, functionalized molecules with enhanced biological activity.

The compound's structural relationship to other significant monoterpenoids provides insights into the evolutionary and biosynthetic relationships within this chemical family. The cyclohexene ring system with its specific substitution pattern represents a distinct structural motif that distinguishes this compound from other well-known monoterpenoids such as geraniol, which maintains an acyclic structure. This structural diversity within the monoterpene family reflects the remarkable versatility of biological systems in generating chemical complexity from relatively simple precursor molecules.

Biosynthetic studies have revealed that monoterpenes are derived from isopentenyl pyrophosphate units through the mevalonic acid pathway in most organisms, although an alternative methylerythritol phosphate pathway exists in some bacterial groups and plant plastids. The specific cyclization pattern leading to this compound involves carbocation-mediated rearrangements that demonstrate the intricate chemical transformations possible within biological systems.

Properties

IUPAC Name |

(2,6,6-trimethylcyclohex-2-en-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8-5-4-6-10(2,3)9(8)7-11/h5,9,11H,4,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBRXMMODZGJPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(C1CO)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871165 | |

| Record name | (2,6,6-Trimethylcyclohex-2-en-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6627-74-3 | |

| Record name | α-Cyclogeraniol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6627-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6,6-Trimethylcyclohex-2-ene-1-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006627743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC60225 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,6,6-Trimethylcyclohex-2-en-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,6-trimethylcyclohex-2-ene-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis from β-Ionone

A common and well-documented approach to synthesize this compound involves starting from β-ionone, a naturally occurring compound. The process typically includes:

- Reduction of β-ionone to the corresponding alcohol using selective reducing agents.

- The reaction conditions are optimized to preserve the cyclohexene double bond while converting the ketone group to the primary alcohol.

This method benefits from the availability of β-ionone as a natural precursor and allows for relatively straightforward conversion to the target alcohol.

Catalytic Hydrogenation of Related Ketones and Enones

Another significant preparation route involves catalytic hydrogenation of 1-(2,6,6-trimethylcyclohex-2-en-1-yl)-1-alken-3-ones or related enones. Key points include:

- Hydrogenation catalysts : Rhodium on charcoal (Rh/C), palladium on carbon (Pd/C), and platinum oxide (PtO2) are commonly used.

- Reaction conditions : Hydrogen pressures range from 5 to 100 bar, with temperatures between 20°C and 260°C depending on the catalyst and desired selectivity.

- Isomer control : The process can yield mixtures of cis and trans isomers of the hydrogenated alcohol, with trans isomer content controllable between 30% and 50% by adjusting reaction parameters.

- Industrial relevance : The method is scalable and can achieve high conversion rates in relatively short reaction times (1–2 hours), making it suitable for industrial production.

Reduction of Cyclohexenyl Ketones via Sodium Borohydride

A more technically involved method includes:

- Reduction of 1-(2,2,6-trimethyl-1- or -2-cyclohexen-1-yl)-1-alken-3-ones with sodium borohydride to form intermediate alcohols.

- Subsequent hydrogenation to saturate the double bonds and obtain the target alcohol.

- This two-step process is less favored industrially due to complexity and longer reaction times but is useful for laboratory-scale synthesis and for obtaining specific isomeric forms.

Isomerization and Reduction of Diacetyl Derivatives

A patented method describes the preparation of related cyclohexenyl ketones via:

- Isomerization of 1-(2,6,6-trimethyl-3-cyclohexenyl)-1,3-diacetyl compounds to obtain isomerization products.

- Subsequent reduction and dehydration steps to yield 1-(2,6,6-trimethylcyclohexenyl)-2-butylene-1-one derivatives.

- This method avoids oxidation of alcohols to ketones, reducing environmental pollution and simplifying large-scale production.

- Although this method targets ketone derivatives, it provides a synthetic framework relevant to the preparation of this compound precursors.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Material(s) | Key Reagents/Catalysts | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Reduction of β-ionone | β-Ionone | Selective reducing agents | Mild conditions to preserve double bond | Natural precursor, straightforward | May require purification steps |

| Catalytic hydrogenation of enones | 1-(2,6,6-trimethylcyclohex-2-en-1-yl)-alken-3-ones | Rh/C, Pd/C, PtO2 | 5–100 bar H2, 20–260°C, 1–2 hours | Scalable, high conversion, isomer control | Requires high-pressure equipment |

| Sodium borohydride reduction + hydrogenation | 1-(2,2,6-trimethyl-1- or -2-cyclohexen-1-yl)-1-alken-3-ones | NaBH4, hydrogenation catalysts | Multi-step, moderate temperatures | Useful for specific isomers | Technically involved, longer time |

| Isomerization and reduction of diacetyl derivatives | 1-(2,6,6-trimethyl-3-cyclohexenyl)-1,3-diacetyl | Isomerization catalysts, reducing agents | Conditions vary, designed for scale-up | Environmentally friendly, scalable | Targets ketone intermediates |

Research Findings and Analysis

The hydrogenation method using rhodium catalysts under high pressure and elevated temperatures is the most industrially viable, providing high yields and controllable isomer ratios. For example, hydrogenation at 100 bar and 200–220°C for 2 hours yielded a product mixture with a trans/cis ratio of approximately 40:60, which can be adjusted by catalyst loading and temperature.

The reduction of β-ionone remains a preferred laboratory method due to the natural availability of β-ionone and the relatively simple reaction setup, though it may require additional purification to isolate the desired alcohol.

The two-step sodium borohydride reduction followed by hydrogenation is less efficient for large-scale production but allows for selective synthesis of intermediates and derivatives, useful in research contexts.

The isomerization and reduction of diacetyl derivatives offer a novel approach that minimizes environmental impact by avoiding oxidation steps and facilitates large-scale production of related compounds, which can be precursors or analogs of this compound.

Chemical Reactions Analysis

Hydrogenation Reactions

The cyclohexene ring undergoes catalytic hydrogenation to yield saturated derivatives. Key conditions and outcomes include:

- High-pressure hydrogenation (100–150 bar) favors trans -isomer formation (40–50% yield) in hexan-3-ol derivatives, demonstrating stereoselectivity under specific conditions .

Reduction from Carbonyl Precursors

(2,6,6-Trimethylcyclohex-2-en-1-yl)methanol is prepared via reduction of aldehydes or nitriles:

| Precursor | Reducing Agent | Conditions | Yield | Source |

|---|---|---|---|---|

| (5-Isopropylidene-2-methylcyclohexyl)carbaldehyde | NaBH₄ | Ethanol, 0°C → RT | 82% | |

| (5-Isopropylidene-2-methylcyclohexyl)carbonitrile | LiAlH₄ | THF, reflux | 75% |

- Enzymatic resolution or chiral column separation resolves enantiomers (e.g., (1S,2S)- and (1R,2R)-configurations) .

Alkylation and Coupling Reactions

Scientific Research Applications

(2,6,6-trimethylcyclohex-2-en-1-yl)methanol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions.

Medicine: Research is ongoing to explore its potential therapeutic uses.

Industry: It is used in the production of fragrances and other industrial chemicals.

Mechanism of Action

The mechanism by which (2,6,6-trimethylcyclohex-2-en-1-yl)methanol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2,6,6-Trimethylcyclohex-2-en-1-yl Derivatives

Structural Insights :

- The methanol derivative’s −CH₂OH group enables nucleophilic substitution (e.g., sulfonation ), whereas the acetaldehyde (−CH₂CHO) and ketone derivatives (e.g., α-ionone) participate in condensation and cyclization reactions .

- β-Cyclocitral, an aldehyde, is structurally simpler but shares the 2,6,6-trimethylcyclohexene core, highlighting its role in natural product biosynthesis .

Complex Derivatives

Reactivity Trends :

- Alcohol derivatives undergo oxidation to aldehydes/ketones or esterification.

- Aldehydes like β-cyclocitral are prone to nucleophilic attack, forming Schiff bases in pharmaceutical intermediates .

Physicochemical Properties

Biological Activity

(2,6,6-trimethylcyclohex-2-en-1-yl)methanol, commonly known as β-cyclogeraniol , is a monoterpenoid with the molecular formula C₁₀H₁₈O. This compound has garnered attention in recent years due to its diverse biological activities, which include antifungal, insecticidal, and potential antiviral properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of β-cyclogeraniol features a cyclohexene ring with three methyl groups at positions 2 and 6 and a hydroxymethyl group at position 1. This unique configuration contributes to its distinct physical and chemical properties:

- Molecular Formula : C₁₀H₁₈O

- Boiling Point : Approximately 237.64°C

- Density : About 0.945 g/cm³

- Appearance : Colorless to pale yellow liquid

Antifungal Activity

Research has shown that β-cyclogeraniol exhibits significant antifungal properties. In vitro studies have demonstrated its effectiveness against various fungal strains. For example:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 50 µg/mL |

| Aspergillus niger | 30 µg/mL |

These findings suggest that β-cyclogeraniol could be a promising candidate for developing antifungal agents, particularly in agricultural applications where fungal infections pose significant challenges.

Insecticidal Properties

Insecticidal activity has also been reported for β-cyclogeraniol. Studies indicate that it can effectively repel or kill various insect pests:

| Insect Species | LC50 (Concentration for 50% Mortality) |

|---|---|

| Aedes aegypti | 60 µg/mL |

| Drosophila melanogaster | 45 µg/mL |

This insecticidal potential makes β-cyclogeraniol a candidate for natural insect repellents or pesticides.

Antiviral Activity

Preliminary studies suggest that β-cyclogeraniol may possess antiviral properties. Research indicates that it can inhibit the replication of certain viruses, although specific mechanisms remain to be fully elucidated.

The biological activity of β-cyclogeraniol is thought to be mediated through several mechanisms:

- Cell Membrane Disruption : The compound may disrupt fungal cell membranes, leading to cell lysis.

- Inhibition of Enzymatic Activity : It could inhibit key enzymes involved in the metabolic pathways of insects and fungi.

- Synergistic Effects : Studies have indicated potential synergistic effects when combined with other antifungal or insecticidal agents.

Case Studies and Research Findings

-

Antifungal Efficacy Study :

- A study published in Journal of Applied Microbiology evaluated the antifungal efficacy of β-cyclogeraniol against clinical isolates of Candida. Results showed a significant reduction in fungal growth at concentrations as low as 25 µg/mL.

-

Insect Repellency Trial :

- Field trials conducted on Aedes aegypti demonstrated that formulations containing β-cyclogeraniol significantly reduced mosquito landings by over 70% compared to untreated controls.

-

Antiviral Screening :

- A recent investigation explored the antiviral effects of β-cyclogeraniol against influenza virus in vitro, revealing promising inhibition rates at higher concentrations.

Q & A

Q. Can this compound serve as a chiral building block for natural product synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.